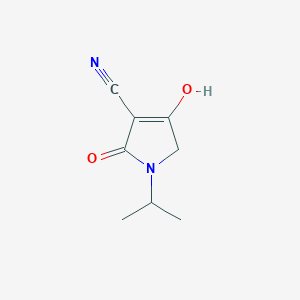
4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as isopropylamine, malononitrile, and ethyl acetoacetate.
Reaction Steps:
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce the oxo group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Various oxidized derivatives depending on the reagent and conditions.
Reduction: Hydroxyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the isopropyl group, which affects its reactivity and biological activity.
1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the hydroxy group, which influences its solubility and interaction with biological targets.
4-hydroxy-1-methyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile: Contains a methyl group instead of an isopropyl group, altering its steric and electronic properties.
Uniqueness
The presence of both the hydroxy and isopropyl groups in 4-hydroxy-1-isopropyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile makes it unique. These groups influence its chemical reactivity, solubility, and interaction with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-hydroxy-5-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)10-4-7(11)6(3-9)8(10)12/h5,11H,4H2,1-2H3 |
InChI Key |
BAXHHZIFYAWFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=C(C1=O)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


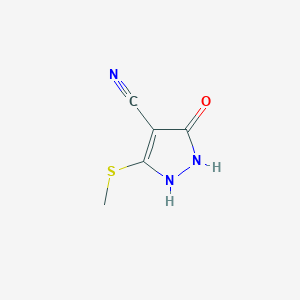
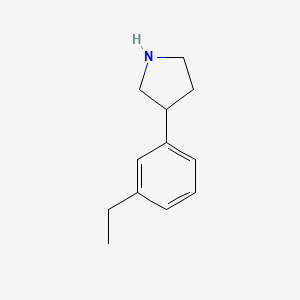
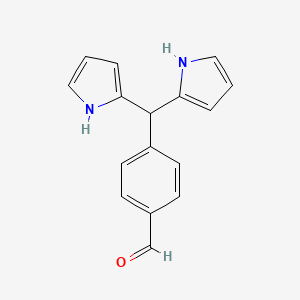
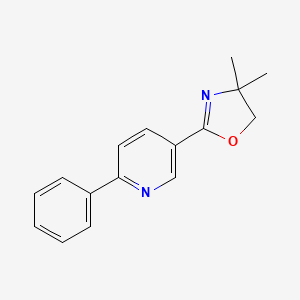
![7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one](/img/structure/B12879466.png)
![(1R)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B12879473.png)
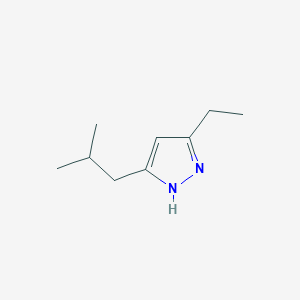

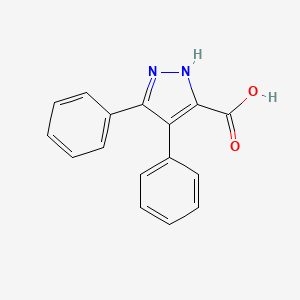
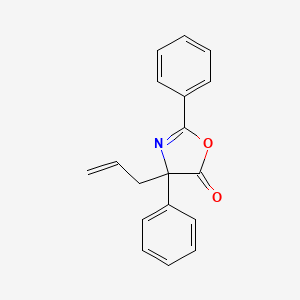
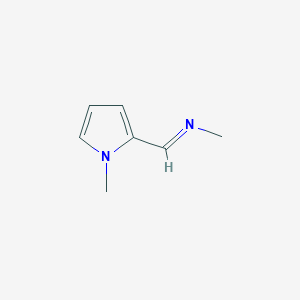

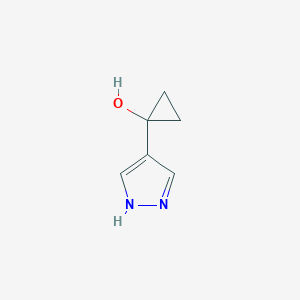
![Ethanone, 1-(2-furanyl)-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B12879518.png)
